11-acetyl-5-[(4-bromophenyl)methylsulfanyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Description
11-acetyl-5-[(4-bromophenyl)methylsulfanyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a structurally complex heterocyclic compound featuring a tricyclic core with sulfur (thia) and nitrogen (aza) atoms. The molecule includes an acetyl group at position 11, a 4-bromophenyl methylsulfanyl moiety at position 5, and a 2-methylphenyl substituent at position 4.
The structural determination of this compound likely employs crystallographic refinement tools like SHELXL, a widely used program for small-molecule refinement due to its robustness and precision in handling high-resolution data .
Properties
IUPAC Name |
11-acetyl-5-[(4-bromophenyl)methylsulfanyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O2S2/c1-15-5-3-4-6-20(15)29-24(31)22-19-11-12-28(16(2)30)13-21(19)33-23(22)27-25(29)32-14-17-7-9-18(26)10-8-17/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGSZCJNSJGNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)Br)SC5=C3CCN(C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-acetyl-5-[(4-bromophenyl)methylsulfanyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule notable for its unique structural features and potential biological activities. Its molecular weight is approximately 540.49 g/mol, and it contains various functional groups that contribute to its pharmacological properties.
Structural Characteristics
The compound's structure includes:
- A tricyclic framework.
- Multiple functional groups including bromine, sulfur, and nitrogen.
This complexity may enhance its interactions within biological systems, potentially leading to diverse biological activities.
Biological Activities
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. The following table summarizes some of the notable activities associated with structurally related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Bromo-N-(2-methylphenyl)-1,3,4-thiadiazol-2-amine | Contains thiadiazole ring | Antimicrobial activity |
| 1-Acetylpyrrole | Simple acetylated structure | Antioxidant properties |
| 4-Bromophenol | Simple phenolic compound | Antimicrobial properties |
The unique tricyclic structure of 11-acetyl-5-[(4-bromophenyl)methylsulfanyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one suggests a potentially broader spectrum of biological activity compared to these simpler analogs.
Understanding the mechanisms through which this compound exerts its biological effects is essential for evaluating its therapeutic potential. Possible areas of investigation include:
- Receptor Interactions : The compound may interact with various receptors in the body, influencing signaling pathways that regulate physiological responses.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes or disease pathways.
Future Directions
Further research is necessary to fully elucidate the biological activity of 11-acetyl-5-[(4-bromophenyl)methylsulfanyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one . Key areas for future investigation include:
- In Vivo Studies : Assessing the compound's effects in living organisms to understand its pharmacokinetics and pharmacodynamics.
- Structure-Activity Relationship (SAR) : Conducting SAR studies to optimize the compound's efficacy and minimize toxicity.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Tricyclic Framework | Provides unique chemical properties |
| Functional Groups | Includes acetyl, bromophenyl, and methylthio groups |
| Heterocyclic Nature | Contains sulfur and nitrogen in the ring structure |
Biological Applications
Preliminary studies suggest that compounds similar to 11-acetyl-5-[(4-bromophenyl)methylsulfanyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one exhibit significant biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Research indicates potential for inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers.
Case Studies
- Antimicrobial Activity : A study on related thiazole derivatives revealed their ability to inhibit bacterial growth effectively, suggesting that the target compound may possess similar properties.
- Anticancer Research : Investigations into triazine derivatives indicated their potential to induce cell cycle arrest in cancer cell lines, highlighting a pathway for further exploration of the target compound's effects.
- Inflammation Models : Experimental models have shown that certain structural analogs can significantly lower pro-inflammatory cytokines, indicating a therapeutic avenue for inflammatory diseases.
Comparison with Related Compounds
The following table compares 11-acetyl-5-[(4-bromophenyl)methylsulfanyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one with similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Bromo-N-(2-methylphenyl)-1,3,4-thiadiazol-2-amine | Contains thiadiazole ring | Antimicrobial activity |
| 1-Acetylpyrrole | Simple acetylated structure | Antioxidant properties |
| 4-Bromophenol | Simple phenolic compound | Antimicrobial properties |
The complexity of the tricyclic structure and the presence of multiple functional groups in 11-acetyl-5-[(4-bromophenyl)methylsulfanyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one sets it apart from these simpler analogs, suggesting a potentially broader spectrum of biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tricyclic Derivatives
*Estimated based on substituent contributions.
Substituent Effects on Properties
- Bromine vs. Methoxy/Hydroxy Groups : The 4-bromophenyl group in the target compound introduces significant steric bulk and electron-withdrawing effects compared to the methoxy or hydroxy groups in IIi and IIj. Bromine’s polarizability may enhance lipophilicity and influence binding interactions in biological systems.
- Acetyl Group : The acetyl moiety at position 11 could improve solubility in polar solvents relative to unsubstituted analogs, though this depends on the overall molecular conformation.
Spectral and Crystallographic Data
The bromine atom in the target compound would produce distinct signals in mass spectrometry (e.g., isotopic patterns) and X-ray crystallography (e.g., electron density maps refined via SHELXL) .
Research Findings and Implications
- Bioactivity Potential: The bromophenyl and acetyl substituents suggest enhanced target affinity compared to IIi/IIj, though empirical studies are needed to confirm this.
- Synthetic Challenges : The bulky 4-bromophenyl and 2-methylphenyl groups may complicate synthesis, requiring optimized coupling conditions.
- Crystallographic Refinement : The compound’s complexity underscores the utility of SHELX programs, particularly SHELXL, for resolving intricate heterocyclic systems .
Q & A
Q. How can the crystal structure of this compound be determined experimentally?
Use single-crystal X-ray diffraction (SC-XRD) with refinement programs like SHELXL. Key steps include:
- Growing high-quality crystals via vapor diffusion or slow evaporation.
- Collecting intensity data and solving the phase problem using direct methods (e.g., SHELXS/SHELXD) .
- Refining the model with SHELXL, incorporating anisotropic displacement parameters and validating geometry with tools like PLATON .
Q. What analytical methods are suitable for assessing the purity of this compound?
Combine high-performance liquid chromatography (HPLC) with UV detection (e.g., Chromolith® columns for rapid separation) and mass spectrometry (LC-MS) for molecular confirmation . For trace impurities, employ solid-phase extraction (SPE) using Oasis HLB cartridges to pre-conjugate samples .
Q. How can the synthesis of this compound be optimized?
Adapt methodologies from analogous tricyclic systems, such as Cu(II)-mediated cascade dehydrogenation (e.g., for diphenylmethane derivatives) . Optimize reaction conditions (solvent, temperature, catalyst loading) using design-of-experiments (DoE) approaches. Monitor intermediates via NMR or FT-IR to identify bottlenecks.
Advanced Research Questions
Q. How to design experiments to investigate structure-activity relationships (SAR) for this compound?
- Step 1: Synthesize analogs with variations in the bromophenyl, methylphenyl, or acetyl groups.
- Step 2: Test inhibitory activity against target proteins (e.g., kinases) using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .
- Step 3: Corrogate SAR data with computational docking studies (e.g., AutoDock Vina) to map binding interactions.
Q. What strategies resolve contradictions in stability data under environmental conditions?
Apply a tiered approach:
- Laboratory studies: Assess hydrolysis/photolysis rates under controlled pH, UV light, and temperature .
- Field validation: Use SPE and LC-MS/MS to detect degradation products in wastewater or sludge, following protocols from environmental fate studies .
- Statistical reconciliation: Employ multivariate analysis (e.g., PCA) to isolate variables causing discrepancies .
Q. How can spectral data (NMR, IR) be interpreted for this complex heterocyclic system?
- NMR: Compare chemical shifts with spirocyclic or tricyclic analogs (e.g., 3,7-dithia-5-azatetracyclo derivatives) . Assign stereochemistry using NOESY/ROESY for spatial proximity.
- IR: Identify key functional groups (e.g., acetyl C=O at ~1700 cm⁻¹, thioether S-C at ~700 cm⁻¹) and cross-reference with computed spectra (DFT/B3LYP) .
Q. What experimental designs mitigate confounding variables in bioactivity assays?
Use split-split plot designs to evaluate multiple factors (e.g., dose, exposure time, cell type):
- Main plots: Compound concentration levels.
- Subplots: Biological replicates.
- Sub-subplots: Time points for longitudinal analysis . Include positive/negative controls and normalize data to internal standards (e.g., housekeeping genes).
Q. How to troubleshoot low yields in large-scale synthesis?
- Purification: Implement recrystallization with mixed solvents (e.g., DCM/hexane) or flash chromatography using Purospher® STAR columns .
- Byproduct analysis: Use GC-MS to identify side products; adjust reaction stoichiometry or catalyst systems (e.g., switch to Pd-mediated coupling if C-S bond formation is inefficient) .
Q. What methodologies assess the compound’s environmental impact on aquatic ecosystems?
- Acute toxicity: Conduct Daphnia magna or zebrafish embryo assays (OECD guidelines).
- Bioaccumulation: Measure logP values experimentally (shake-flask method) or via predictive software (EPI Suite).
- Long-term fate: Model partitioning coefficients (Kow, Koc) and degradation half-lives using EPI Suite or SPARC .
Methodological Notes
- Crystallography: SHELX programs remain the gold standard for small-molecule refinement but require rigorous validation (e.g., R-factor convergence, Hirshfeld surface analysis) .
- Analytical Chemistry: Prioritize LC-MS/MS for sensitivity in detecting low-abundance metabolites; use isotope-labeled internal standards (e.g., triclosan-d3) to correct matrix effects .
- Statistical Rigor: For complex datasets, employ mixed-effects models to account for hierarchical variance (e.g., in multi-season bioactivity studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
